Product packaging for 2,4-Dichloro-5-iodobenzoic acid(Cat. No.:CAS No. 959762-87-9)

2,4-Dichloro-5-iodobenzoic acid

Cat. No.: B2905405
CAS No.: 959762-87-9
M. Wt: 316.9
InChI Key: RVEQDEIBFPXXBJ-UHFFFAOYSA-N
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Description

Chemical Significance of Benzoic Acids Bearing Multiple Halogen Substituents

Benzoic acids adorned with multiple halogen substituents are pivotal intermediates in organic chemistry. wikipedia.orgnih.gov The presence of halogens—fluorine, chlorine, bromine, and iodine—on the benzene (B151609) ring dramatically influences the molecule's electronic properties and reactivity. fiveable.me Halogens are electron-withdrawing groups through induction, which acidifies the carboxylic acid proton, making it more reactive. wikipedia.org Conversely, they are weak ortho-, para-directors in electrophilic aromatic substitution reactions due to lone pair donation through resonance. This dual electronic nature provides a nuanced handle for chemists to control subsequent reactions.

The type of halogen and its position on the ring are crucial. For instance, the carbon-iodine bond is the weakest among the halogens, making iodo-substituted arenes valuable precursors for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), where the iodine atom acts as an excellent leaving group. acs.org The presence of other halogens, like chlorine, can modulate the reactivity of the C-I bond and provide additional sites for functionalization. This multi-halogen substitution pattern allows for sequential and site-selective transformations, a key strategy in the synthesis of complex target molecules. libretexts.org

Positioning of 2,4-Dichloro-5-iodobenzoic Acid within Contemporary Organic Chemistry Research

This compound emerges as a highly functionalized building block within contemporary organic chemistry research. Its structure is particularly noteworthy for several reasons. The presence of three distinct halogen atoms at specific positions offers a platform for orthogonal chemistry, where each halogen can be selectively addressed in a series of synthetic steps. The iodine atom, being the most reactive in cross-coupling reactions, is a prime site for introducing new carbon-carbon or carbon-heteroatom bonds. acs.org

Overview of Synthetic Challenges and Opportunities for Polysubstituted Aromatics

The synthesis of polysubstituted aromatic compounds like this compound is fraught with challenges but also rich with opportunities. rsc.org A primary challenge lies in achieving the desired regioselectivity during the introduction of multiple substituents onto the benzene ring. libretexts.orgpressbooks.pub The directing effects of the existing substituents must be carefully considered and often strategically manipulated to install incoming groups at the correct positions. fiveable.melibretexts.org Friedel-Crafts reactions, for instance, are often incompatible with strongly deactivated rings, a common feature of polyhalogenated aromatics. libretexts.org

Another hurdle is the potential for over-reaction or the formation of isomeric mixtures that are difficult to separate. libretexts.org The synthesis of these compounds often requires multi-step sequences, where the order of reactions is critical to success. pressbooks.pub However, these challenges also present opportunities for the development of novel synthetic methodologies. The demand for efficient and selective routes to polysubstituted arenes has driven innovation in areas such as directed ortho-metalation, C-H activation/functionalization, and the use of protective groups to control reactivity. acs.orgrsc.org The development of catalytic systems that can achieve high regioselectivity in the halogenation of aromatic compounds is an area of active research.

Physicochemical Properties of this compound

PropertyValue
CAS Number 959762-87-9 bldpharm.comsigmaaldrich.com
Molecular Formula C₇H₃Cl₂IO₂ bldpharm.com
Molecular Weight 316.91 g/mol bldpharm.com
Appearance Solid sigmaaldrich.com
Purity 97% sigmaaldrich.com
InChI Key RVEQDEIBFPXXBJ-UHFFFAOYSA-N sigmaaldrich.com

Synthetic Approaches to Halogenated Benzoic Acids

The synthesis of halogenated benzoic acids can be achieved through various routes, often starting from simpler, commercially available precursors. The table below outlines some general synthetic strategies.

Starting MaterialReaction TypeReagentsProduct Type
Toluene (B28343)OxidationO₂, Cobalt or Manganese naphthenates wikipedia.orgBenzoic Acid
BenzotrichlorideHydrolysisCalcium hydroxide (B78521), water, Iron salts wikipedia.orgBenzoic Acid
2-Chlorobenzoic acidNitration, Reduction, Diazotization, IodinationNitric acid, Iron powder, Sodium nitrite, Potassium iodide patsnap.com2-Chloro-5-iodobenzoic acid
Methyl anthranilateIodination, Sandmeyer reaction, HydrolysisIodine, Cuprous chloride, Sodium hydroxide google.comgoogle.com2-Chloro-5-iodobenzoic acid
2-Chlorobenzoic acidElectrophilic IodinationIodine, Ammonium (B1175870) persulfate, Sulfuric acid chemicalbook.com2-Chloro-5-iodobenzoic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Cl2IO2 B2905405 2,4-Dichloro-5-iodobenzoic acid CAS No. 959762-87-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-5-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2IO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEQDEIBFPXXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959762-87-9
Record name 2,4-dichloro-5-iodobenzoic acid
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Reactivity and Strategic Transformations in Organic Synthesis

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The halogenated framework of 2,4-dichloro-5-iodobenzoic acid makes it an ideal substrate for such transformations.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. libretexts.org This reaction is instrumental in synthesizing biaryl compounds, which are prevalent in pharmaceuticals and materials science. In the context of polyhalogenated substrates like this compound, the challenge lies in achieving site-selectivity. Generally, the reactivity of the carbon-halogen bond in palladium-catalyzed couplings follows the order C-I > C-Br > C-Cl. This inherent reactivity difference allows for selective coupling at the most reactive site. For this compound, the C-I bond is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bonds.

The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron reagent to the resulting Pd(II) complex, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The reaction is typically carried out in the presence of a base, which is necessary to activate the organoboron species.

A variety of palladium catalysts, often in combination with phosphine (B1218219) ligands, can be employed for this transformation. The choice of catalyst, ligand, base, and solvent can influence the reaction's efficiency and selectivity. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote cross-coupling at less reactive positions in some dihaloheteroarenes. nih.gov While specific studies on this compound are not extensively detailed in the provided results, the general principles of Suzuki-Miyaura coupling on polyhalogenated arenes suggest that selective functionalization at the C-5 position (the site of the iodine atom) is highly feasible.

Table 1: Suzuki-Miyaura Coupling General Conditions

ComponentDescription
Aryl Halide Substrates with I, Br, or Cl substituents. Reactivity order: I > Br > Cl.
Organoboron Reagent Boronic acids or boronic esters.
Catalyst Typically a Palladium(0) source like Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor.
Base Carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), or hydroxides (e.g., NaOH).
Solvent A variety of solvents can be used, including toluene (B28343), dioxane, and aqueous mixtures.

This table provides a general overview of typical Suzuki-Miyaura coupling conditions.

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or triflate. Similar to the Suzuki-Miyaura coupling, the Stille reaction is highly effective for the synthesis of complex molecules.

The catalytic cycle of the Stille coupling mirrors that of the Suzuki reaction, involving oxidative addition, transmetalation (with the organostannane), and reductive elimination. A key advantage of the Stille coupling is the stability and tolerance of organostannanes to a wide range of functional groups. However, a significant drawback is the toxicity of the tin byproducts.

For a substrate like this compound, the Stille coupling would also be expected to proceed selectively at the C-I bond due to its higher reactivity. This allows for the introduction of various organic groups at the 5-position while leaving the two chlorine atoms available for subsequent transformations. Research has shown that Stille reactions can be performed under mild conditions, even at room temperature in aqueous media with very low palladium concentrations. The reactivity in Stille couplings generally follows the trend of the leaving group: I > OTf > Br >> Cl.

Decarboxylative cross-coupling has emerged as a valuable strategy for the formation of C-C bonds, using readily available carboxylic acids as coupling partners. chemrxiv.orgnih.gov This method offers an alternative to traditional cross-coupling reactions that rely on organometallic reagents. In these reactions, the carboxylic acid group is extruded as carbon dioxide.

While specific examples utilizing this compound in decarboxylative cross-coupling were not found, the general principles can be applied. For instance, a decarboxylative coupling could potentially be used to introduce a new substituent at the position of the carboxylic acid, although this would result in the loss of this functional group. More commonly, the benzoic acid itself can be a coupling partner. Recent advancements have demonstrated the decarboxylative coupling of carboxylic acids with aryl halides, often employing dual catalytic systems such as photoredox and nickel catalysis. nih.govorganic-chemistry.org These methods can tolerate a wide range of functional groups. chemrxiv.orgnih.gov Iron and nickel metallaphotoredox catalysis has also been developed for the decarboxylative cross-coupling of carboxylic acids with aryl iodides. chemrxiv.org

Directed C-H Functionalization Methodologies

Direct C-H functionalization has become a powerful and atom-economical approach in organic synthesis, avoiding the need for pre-functionalized starting materials. The carboxylic acid group of this compound can act as a directing group, facilitating the selective activation of an ortho C-H bond.

The carboxyl group is a well-established directing group for the ortho-C-H functionalization of benzoic acids. acs.org Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, can coordinate to the carboxylate, leading to the formation of a metallacyclic intermediate that facilitates the cleavage of the ortho C-H bond. nih.govacs.org This activated C-H bond can then react with a variety of coupling partners to form new C-C or C-heteroatom bonds.

For this compound, the carboxyl group would direct functionalization to the C-2 position. However, since the C-2 position is already substituted with a chlorine atom, this specific transformation is unlikely. The directing group would instead activate the C-H bond at the C-6 position. This allows for the introduction of aryl or alkyl groups at this position. For example, palladium-catalyzed C(sp³)–H arylation of aliphatic carboxylic acids has been reported. nih.gov

Rhodium(III)-catalyzed oxidative C-H activation has emerged as a powerful tool for the synthesis of various heterocyclic compounds. nih.govnih.govsnnu.edu.cn The coupling of benzoic acids with alkynes or alkenes via carboxylate-directed C-H activation provides a direct route to isocoumarins and phthalides, respectively. nih.govrsc.org Isocoumarins are an important class of lactones with a wide range of biological activities. nih.gov

The general mechanism involves the coordination of the rhodium catalyst to the carboxylate, followed by ortho-C-H activation to form a five-membered rhodacycle intermediate. nih.gov This intermediate then undergoes migratory insertion of an alkyne, followed by reductive elimination and cyclization to afford the isocoumarin (B1212949) product. nih.gov In the case of this compound, this reaction would lead to the formation of a highly substituted isocoumarin, with the C-H bond at the 6-position being the site of functionalization. This strategy offers a streamlined approach to complex, poly-functionalized heterocyclic systems.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Benzoic Acids

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of arenes, particularly those bearing electron-withdrawing groups. snnu.edu.cnscience.gov The reaction typically proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-poor aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing substituents is crucial as they stabilize this carbanion intermediate through resonance, thereby accelerating the reaction. pressbooks.pub For the reaction to occur, these activating groups must be positioned ortho or para to the leaving group. pressbooks.pub

In the context of halogenated benzoic acids like this compound, the carboxylic acid group acts as a deactivating group for electrophilic substitution but an activating group for nucleophilic substitution. Its electron-withdrawing nature enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack. The reactivity of the halogen substituents in an SNAr reaction is governed by two key factors: the position of the halogen relative to the activating carboxyl group and the inherent leaving group ability of the halogen itself.

The order of leaving group ability in SNAr reactions is typically F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile, which is favored by the high electronegativity of fluorine, rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com However, the regioselectivity in polyhalogenated systems is complex. For this compound, the chlorine atom at the C-4 position is para to the activating carboxylic acid group, while the chlorine at C-2 is ortho. The iodine atom at C-5 is meta to the carboxyl group. Given that ortho and para positions provide the most effective stabilization for the Meisenheimer intermediate, substitution is most likely to occur at the C-2 or C-4 positions. pressbooks.pub While chlorine is generally a better leaving group than iodine in SNAr, the precise outcome can be influenced by reaction conditions and the nature of the nucleophile. Computational methods, such as the analysis of the Lowest Unoccupied Molecular Orbital (LUMO), are often employed to predict the most likely site of nucleophilic attack in complex polyhalogenated systems. wuxiapptec.comwuxiapptec.com

Oxidation Pathways of Iodobenzoic Acid Derivatives

The anodic oxidation of iodobenzoic acid derivatives provides an electrochemical route to valuable hypervalent iodine reagents, circumventing the need for potentially hazardous or expensive chemical oxidants. researchgate.netresearchgate.net Studies conducted in an anhydrous acetic acid environment using a boron-doped diamond electrode have shed light on the kinetics and mechanism of this transformation. dntb.gov.uascilit.com The process involves the oxidation of the iodine atom to form corresponding iodosyl (B1239551) compounds. dntb.gov.ua

Research has revealed that 2-iodobenzoic acid and its derivatives exhibit an unexpectedly low oxidation potential compared to iodobenzene, 3-iodobenzoic acid, and 4-iodobenzoic acid. researchgate.netdntb.gov.ua This enhanced reactivity is attributed to the ability of the 2-iodobenzoic acid radical cation to adopt a planar conformation, which decreases the electron density at the iodine atom and facilitates oxidation. dntb.gov.ua This electrochemical approach is a powerful method for generating hypervalent iodine reagents that can be used as mediators in a variety of valuable chemical transformations, including fluorinations and oxidative cyclizations. researchgate.netresearchgate.net

Table 1: Anodic Oxidation Characteristics of Iodobenzoic Acid Derivatives

Compound Key Finding Implication Reference
Iodobenzene Derivatives Oxidation leads to the formation of iodosyl compounds via a radical cation intermediate. Provides a synthetic route to hypervalent iodine reagents. dntb.gov.uascilit.com
2-Iodobenzoic Acid Exhibits an unexpectedly low oxidation potential compared to 3- and 4-iodo isomers. The ortho-carboxy group facilitates oxidation through stabilization of the radical cation. researchgate.netdntb.gov.ua

Oxidative dehalogenation represents a potential metabolic and degradation pathway for iodinated aromatic compounds. mdpi.com This process involves the oxidation of the carbon-halogen bond, often leading to its cleavage and the introduction of a hydroxyl group. In biological systems, this transformation can be mediated by enzymes such as cytochrome P450s and flavin-dependent monooxygenases. researchgate.netnih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Structural Elucidation Methods

High-resolution techniques are fundamental to determining the precise atomic connectivity and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2,4-Dichloro-5-iodobenzoic acid, ¹H and ¹³C NMR spectra provide definitive evidence of its structure.

The ¹H NMR spectrum is expected to show signals corresponding to the distinct protons in the molecule. The aromatic region would feature two singlets, each integrating to one proton, corresponding to the hydrogens at positions 3 and 6 on the benzene (B151609) ring. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift, which is sensitive to the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. It is expected to display seven distinct signals, one for each carbon atom in the molecule, including the carboxyl carbon and the six carbons of the aromatic ring. The chemical shifts of the carbon atoms are influenced by the attached substituents (chlorine, iodine, and the carboxyl group). While specific spectral data is often proprietary to chemical suppliers bldpharm.com, the expected chemical shifts can be predicted based on the structure.

Table 1: Predicted NMR Spectral Data for this compound

Nucleus Position Predicted Chemical Shift (ppm) Multiplicity
¹H H-3 Aromatic Region Singlet
¹H H-6 Aromatic Region Singlet
¹H COOH Downfield (>10 ppm) Broad Singlet
¹³C C=O ~165-175 Singlet
¹³C C-1 Aromatic Region Singlet
¹³C C-2 Aromatic Region Singlet
¹³C C-3 Aromatic Region Singlet
¹³C C-4 Aromatic Region Singlet
¹³C C-5 Aromatic Region Singlet

Note: Actual chemical shifts may vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is characterized by absorptions typical for a substituted benzoic acid.

Key characteristic peaks include a very broad absorption band in the region of 2500-3300 cm⁻¹, which is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is expected around 1700 cm⁻¹. The aromatic ring gives rise to several bands, including C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. Vibrations corresponding to the C-Cl and C-I bonds would appear in the fingerprint region of the spectrum, typically below 1100 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch Carboxylic Acid 2500-3300 Broad, Strong
C=O Stretch Carboxylic Acid ~1700 Sharp, Strong
C=C Stretch Aromatic Ring 1400-1600 Medium-Weak
C-O Stretch Carboxylic Acid 1200-1300 Medium
C-Cl Stretch Aryl Halide 1000-1100 Medium-Strong

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound.

For this compound (C₇H₃Cl₂IO₂), HRMS would confirm its molecular formula by matching the experimental mass of the molecular ion to its calculated exact mass (316.8714 g/mol ). A key feature in the mass spectrum would be the characteristic isotopic pattern of the molecular ion peak, resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This pattern provides definitive evidence for the number of chlorine atoms in the molecule. While specific studies using advanced ionization techniques like DART (Direct Analysis in Real Time) were not identified, HRMS remains a standard method for confirming the identity of such compounds. aobchem.com

Solid-State Characterization by Diffraction Methods

Diffraction methods are essential for understanding the three-dimensional arrangement of atoms and molecules in the solid state, including crystal structure and polymorphism.

Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the absolute three-dimensional structure of a crystalline compound. preprints.org By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to determine the precise coordinates of each atom in the crystal lattice.

For this compound, a successful SC-XRD analysis would provide detailed information on:

Bond Lengths and Angles: Precise measurements of all covalent bonds and angles within the molecule, confirming the substitution pattern on the benzene ring.

Molecular Conformation: The planarity of the benzene ring and the orientation of the carboxylic acid group relative to the ring.

Crystal Packing: The arrangement of molecules within the unit cell, revealing intermolecular interactions such as hydrogen bonding (typically forming dimers between carboxylic acid groups) and potential halogen bonding involving the chlorine and iodine atoms.

Studies on structurally related benzoic acid derivatives have demonstrated the utility of SC-XRD in elucidating such detailed structural features. mdpi.comrsc.org

Powder X-ray Diffraction (PXRD) is a critical technique for the characterization of bulk crystalline materials. It is particularly important for studying polymorphism—the ability of a compound to exist in two or more different crystalline forms. americanpharmaceuticalreview.com Different polymorphs of a substance can have distinct physical properties.

The PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase. By comparing the diffraction pattern of a bulk sample to known patterns, one can identify the crystalline form and detect the presence of any impurities or different polymorphic forms. americanpharmaceuticalreview.comresearchgate.net In the development of new compounds, PXRD is used to screen for polymorphism under various crystallization conditions. Research on related compounds has shown that different polymorphs can indeed be identified and characterized using this technique. mdpi.comresearchgate.net For this compound, PXRD would be the primary method to ensure batch-to-batch consistency of its solid-state form and to investigate its potential to exist as different polymorphs.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are indispensable for the separation and purity assessment of this compound from reaction mixtures and for quality control. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most powerful and commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for monitoring the progress of chemical reactions involving this compound. Its high resolution, sensitivity, and speed allow for the precise quantification of the starting material, intermediates, and final products in a reaction mixture over time. This data is vital for optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize impurities.

In a typical setup for analyzing this compound, a reversed-phase HPLC system is employed. quora.com This involves a nonpolar stationary phase, often a C18-modified silica (B1680970) column, and a polar mobile phase. researchgate.net The mobile phase is typically a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphoric acid) and an organic modifier such as acetonitrile (B52724) or methanol. uoa.grthaiscience.info A gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often used to achieve optimal separation of compounds with varying polarities. uoa.grrsc.org

Detection is commonly performed using a photodiode array (PDA) or a UV-Vis detector. researchgate.netthaiscience.info this compound, like other benzoic acid derivatives, possesses a chromophore that absorbs UV light, with detection wavelengths typically set around 230-254 nm. uoa.gr For enhanced specificity, especially in complex matrices, HPLC can be coupled with a mass spectrometer (HPLC-MS).

The progress of a reaction, for instance, the synthesis of a 2,1-benzisoxazole from an azidobenzoic acid, can be monitored by taking small aliquots from the reaction mixture at regular intervals. beilstein-journals.org These samples are then diluted and injected into the HPLC system. By comparing the peak areas of the reactant (this compound derivative) and the product over time, a reaction profile can be constructed. This allows for the determination of the reaction's endpoint, ensuring it has gone to completion and preventing the formation of degradation products from prolonged reaction times.

Table 1: Typical HPLC Parameters for the Analysis of Halogenated Benzoic Acids
ParameterDescriptionCommon ConditionsReference
Column The stationary phase where separation occurs.Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) researchgate.netuoa.gr
Mobile Phase The solvent that moves the sample through the column.Gradient of Acetonitrile and aqueous buffer (e.g., ammonium acetate pH 4.2 or 0.1% TFA) uoa.grrsc.org
Flow Rate The speed at which the mobile phase passes through the column.0.8 - 1.0 mL/min uoa.gr
Detection The method used to visualize the separated components.UV/DAD at 230 nm or 254 nm uoa.gr
Injection Volume The amount of sample introduced into the system.10 - 20 µL researchgate.net

Thin-Layer Chromatography (TLC) for Mixture Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the qualitative analysis of mixtures containing this compound. tifr.res.in It is an essential tool for identifying the number of components in a mixture, comparing the purity of different samples, and determining the appropriate solvent system for a larger-scale separation by column chromatography. orgchemboulder.com

For the analysis of aromatic acids like this compound, the stationary phase is typically silica gel coated on a glass, plastic, or aluminum plate. orgchemboulder.com A small amount of the sample, dissolved in a volatile solvent, is spotted onto the baseline of the TLC plate. orgchemboulder.com The plate is then placed in a sealed chamber containing a shallow pool of a solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase.

The choice of the mobile phase is critical for achieving good separation. merckmillipore.com For halogenated benzoic acids, a mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate or acetic acid is often used. ox.ac.uk The polarity of the solvent system can be fine-tuned by adjusting the ratio of the solvents to optimize the separation of the components. For acidic compounds, adding a small amount of acetic acid to the mobile phase can improve the spot shape by suppressing the ionization of the carboxylic acid group, thereby reducing tailing.

After the solvent front has reached a certain height, the plate is removed and dried. The separated spots, if not colored, are visualized. For compounds like this compound, visualization can be achieved by using a UV lamp (typically at 254 nm), as the aromatic ring will quench the fluorescence of the indicator-impregnated silica gel, making the spots appear dark. illinois.edu Alternatively, staining reagents can be used. A spray of bromocresol green, for instance, will reveal acidic compounds as yellow spots on a blue or green background. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each component and can be used for identification purposes by comparing it to a known standard run on the same plate. orgchemboulder.com

Table 2: Common TLC Systems for the Analysis of Halogenated Aromatic Acids
Stationary PhaseMobile Phase (Solvent System)Visualization MethodReference
Silica Gel GToluene / Ethyl Acetate (varying ratios)UV light (254 nm), Bromocresol Green spray ox.ac.uk
Silica GelHexane / Ethyl Acetate (varying ratios)UV light (254 nm), Iodine vapor orgchemboulder.com
Silica GelHexane / Ethyl Acetate / Acetic AcidUV light (254 nm), Potassium Permanganate stain
Silica GelDichloromethane / Methanol (for more polar compounds)UV light (254 nm) ox.ac.uk

Electrochemical Analysis for Redox Properties (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful for investigating the redox properties of this compound. nih.gov CV provides information on the reduction and oxidation potentials of a molecule and can offer insights into the mechanisms of electron transfer reactions, such as the cleavage of carbon-halogen bonds. scielo.org.mx This is especially relevant for a polyhalogenated compound like this compound, as the electrochemical reduction can lead to selective dehalogenation.

In a cyclic voltammetry experiment, a potential is swept linearly between two set values and then back again, while the resulting current is measured. nih.gov The experiment is conducted in an electrochemical cell containing a solution of the analyte (this compound), a supporting electrolyte to ensure conductivity, a working electrode (e.g., glassy carbon, platinum, or copper), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). rjpbcs.com

Studies on similar halogenated aromatic compounds have shown that the reduction potentials are influenced by the nature and position of the halogen substituents. The electrochemical reduction of iodobenzoic acids has been shown to proceed via the cleavage of the carbon-iodine bond. scientific.net For this compound, it is expected that the C-I bond would be reduced first, as it is generally weaker than C-Cl bonds. The cyclic voltammogram would likely show an irreversible reduction peak corresponding to this deiodination process. scientific.netresearchgate.net The potential at which this peak occurs provides a quantitative measure of how easily the molecule accepts an electron.

The choice of the working electrode material can significantly influence the reduction process. For instance, copper electrodes have been shown to have good electrocatalytic activity for the hydrodeiodination of 2-iodobenzoic acid. scientific.net By analyzing the cyclic voltammograms at different scan rates, information about the kinetics of the electron transfer and any coupled chemical reactions can be obtained. rjpbcs.com This type of analysis is crucial for designing electrosynthetic methods for the selective dehalogenation of polyhalogenated compounds or for understanding their potential environmental fate through reductive pathways.

Table 3: Parameters for Electrochemical Analysis of Halogenated Benzoic Acids
ParameterDescriptionTypical Conditions/FindingsReference
Working Electrode The electrode at which the reaction of interest occurs.Glassy Carbon, Copper (Cu), Platinum (Pt) rjpbcs.comscientific.net
Reference Electrode Provides a stable potential for reference.Ag/AgCl (Silver/Silver Chloride) rjpbcs.com
Supporting Electrolyte Provides conductivity to the solution.KCl, NaOH in aqueous solution; TMAP, Bu4NPF6 in organic solvents scielo.org.mxrjpbcs.comresearchgate.net
Analyte Concentration Concentration of the compound being studied.~1.0 mM rjpbcs.com
Observed Process The primary electrochemical reaction.Irreversible reduction peak corresponding to C-I bond cleavage. scientific.netresearchgate.net

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Docking for Ligand-Target Interactions (Chemical Basis)

Molecular modeling and docking are powerful computational tools used to predict the interaction between a small molecule (ligand), such as 2,4-dichloro-5-iodobenzoic acid, and a macromolecular target, typically a protein. This approach is fundamental in drug discovery and medicinal chemistry for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

The underlying principle of molecular docking is to find the preferred orientation and conformation of a ligand when it binds to a receptor. This process involves two main components: a search algorithm to generate a large number of possible poses of the ligand in the binding site and a scoring function to estimate the binding affinity for each pose.

For halogenated benzoic acid derivatives, including those with chloro and iodo substituents, these studies are crucial. The position and nature of the halogen atoms can significantly influence the binding affinity and selectivity of the molecule. For instance, the chlorine and iodine atoms in this compound can participate in various non-covalent interactions, such as halogen bonds, which are increasingly recognized for their importance in ligand-protein recognition. researchgate.netiucr.org

Molecular docking studies on related compounds, such as s-triazine derivatives and hydrazide-hydrazones, have demonstrated the utility of this approach in identifying potential antimicrobial agents. researchgate.net These studies often reveal key interactions within the active site of target enzymes, such as DNA gyrase, providing a rationale for the observed biological activity. researchgate.net The insights gained from such computational analyses can guide the synthesis of more potent and selective inhibitors. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed understanding of the electronic structure and reactivity of molecules. These methods, rooted in quantum mechanics, can predict various molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. It has been successfully applied to study various benzoic acid derivatives. nih.govmdpi.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict the optimized molecular geometry, including bond lengths and angles. researchgate.netresearchgate.net These theoretical geometries often show good agreement with experimental data obtained from X-ray crystallography. researchgate.net

For substituted benzoic acids, DFT can elucidate the effects of different substituents on the molecular structure and properties. mdpi.com For instance, the presence of ortho substituents can lead to different stable conformers due to intramolecular interactions between the carboxylic group and the substituents. nih.govmdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the excited states of molecules and predicting their electronic absorption spectra. rsc.orgacs.org This method can calculate the energies of electronic transitions, which correspond to the absorption of light by a molecule. acs.org

For complex organic molecules, TD-DFT calculations, often performed on geometries optimized with methods like M062X, can provide valuable insights into the nature of the electronic transitions by analyzing electron density difference maps. acs.org The calculated spectra can then be compared with experimental UV-Vis spectra to validate the theoretical approach. rsc.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. malayajournal.org

A smaller HOMO-LUMO gap generally indicates a more reactive molecule that is more prone to electronic transitions. libretexts.orgmalayajournal.org The analysis of the spatial distribution of the HOMO and LUMO can reveal the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). malayajournal.orgjove.com In conjugated systems, the HOMO-LUMO gap tends to decrease as the size of the conjugated system increases, leading to a red-shift in the absorption wavelength. libretexts.org DFT calculations are commonly used to determine the energies and distributions of these frontier orbitals. researchgate.netresearchgate.net

PropertyDescription
HOMO Highest Occupied Molecular Orbital; region of the molecule most likely to donate electrons.
LUMO Lowest Unoccupied Molecular Orbital; region of the molecule most likely to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; a smaller gap often indicates higher reactivity.

Atomic Charge Distribution Analysis (e.g., Mulliken, Hirshfeld, ChelpG)

The distribution of atomic charges within a molecule is a key factor influencing its physical and chemical properties, including its reactivity and intermolecular interactions. Several methods are used to calculate atomic charges from quantum chemical calculations, with Mulliken, Hirshfeld, and ChelpG being common examples.

Mulliken population analysis is a widely used method, though it is known to be basis-set dependent. nih.gov Hirshfeld analysis partitions the electron density in a way that is less sensitive to the choice of basis set. ChelpG charges are derived by fitting the electrostatic potential at points on a grid around the molecule.

For substituted benzoic acids, the calculated atomic charges can provide insights into the effects of substituents on the electronic environment of the molecule. nih.gov For example, the charges on the oxygen atoms of the carboxylic acid group and the halogen substituents can reveal the nature and strength of intramolecular interactions. nih.gov

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netlibretexts.org The MEP surface maps the electrostatic potential onto the electron density surface of the molecule, with different colors representing different potential values. researchgate.net

Typically, regions of negative potential (often colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (often colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net MEP analysis can also help in understanding intermolecular interactions, such as hydrogen bonding and halogen bonding. researchgate.netnih.gov For substituted benzoic acids, MEP maps can highlight the influence of substituents on the reactivity of both the aromatic ring and the carboxylic acid group. researchgate.net

Theoretical Prediction of Chemical Parameters

Quantum chemical calculations are instrumental in estimating fundamental properties of molecules that can be challenging to determine experimentally. For substituted benzoic acids, these methods can quantify the influence of substituents on the electronic structure and, consequently, on the molecule's reactivity.

The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. wikipedia.org The equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted aromatic compound to the rate constant (k₀) of the unsubstituted parent compound through the substituent constant (σ) and the reaction constant (ρ). wikipedia.org The substituent constant, σ, is specific to a particular substituent and its position (meta or para) on the aromatic ring and reflects its electron-donating or electron-withdrawing nature. dalalinstitute.comlibretexts.org

Quantum chemical methods, particularly Density Functional Theory (DFT), have become valuable tools for the theoretical prediction of Hammett's constants. viu.ca These calculations can determine the electronic properties of substituted benzoic acids, from which the σ values can be derived. This is often achieved by calculating the pKa of the substituted benzoic acid and relating it to the pKa of benzoic acid itself, as the original Hammett constants were based on these experimental values. dalalinstitute.com

Despite the availability of these powerful computational methodologies, a specific, theoretically calculated Hammett's constant (σ) for the 2,4-dichloro-5-iodo substituent group on a benzoic acid framework was not found in the reviewed scientific literature. General studies on substituted benzoic acids indicate that the additivity of substituent effects can be a reasonable approximation, but steric interactions and complex electronic interplay in polysubstituted systems can lead to deviations. viu.canist.gov A precise theoretical determination would require a dedicated computational study on this compound.

The oxidation potential and ionization energy are fundamental electronic properties that indicate the ease with which a molecule can lose an electron. These parameters are crucial for understanding a compound's behavior in redox reactions and its stability. Quantum chemical calculations can provide reliable predictions of these values. The ionization energy can be calculated as the energy difference between the neutral molecule and its corresponding radical cation. The oxidation potential, which is related to the ionization energy, can also be estimated using theoretical methods, often in conjunction with models that account for solvent effects.

A comprehensive search of the scientific literature did not yield any specific studies that have computationally predicted the oxidation potential or ionization energy of this compound. While there are studies on the thermochemistry and electronic structure of other halogenated benzoic acids, specific data for this particular polysubstituted compound is not available. researchgate.netresearchgate.net The presence of multiple halogen substituents, each with its own inductive and potential resonance effects, would make a simple estimation based on related compounds unreliable. A dedicated computational investigation would be necessary to accurately predict these properties for this compound.

Computational Studies on Reaction Mechanisms and Energy Barriers

Computational chemistry is an invaluable tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify transition states, intermediates, and the associated energy barriers that govern the kinetics and feasibility of a reaction. Such studies can provide a molecule-by-molecule picture of how reactants are transformed into products.

For compounds like this compound, which contains a reactive carboxylic acid group and multiple halogen substituents, computational studies could explore a variety of potential reactions. These might include reactions involving the carboxylic acid moiety, such as esterification or amidation, or reactions at the halogenated aromatic ring, such as nucleophilic aromatic substitution or cross-coupling reactions. The hypervalent nature of iodine could also open up unique reaction pathways. sci-hub.sersc.orgacs.orgbeilstein-journals.orgacs.org

A thorough review of the available scientific literature did not reveal any specific computational studies focused on the reaction mechanisms or the calculation of energy barriers for reactions directly involving this compound. While there is a wealth of computational research on the mechanisms of reactions with other substituted benzoic acids and hypervalent iodine compounds in general, specific theoretical investigations into the reactivity of this particular molecule have not been reported. mdpi.comresearchgate.net Such studies would be essential for a deeper understanding of its chemical behavior and for the rational design of synthetic routes involving this compound.

Process Intensification and Sustainable Chemistry Approaches

Applications of Flow Chemistry in Halogenated Aromatic Synthesis

Flow chemistry, or continuous flow processing, has emerged as a transformative technology for the synthesis of halogenated aromatic compounds. Its application addresses many of the challenges associated with traditional batch processing, such as poor heat management, limited mass transfer, and safety concerns with reactive reagents. rsc.orgsioc-journal.cnrsc.org

Continuous flow halogenation offers a superior method for the synthesis of molecules like 2,4-Dichloro-5-iodobenzoic acid. Halogenation reactions, particularly those involving highly reactive and toxic elemental halogens (X₂) or hydrogen halides (HX), are often rapid and highly exothermic. rsc.orgrsc.org In traditional batch reactors, these characteristics can lead to poor selectivity and the formation of unwanted byproducts. rsc.orgmt.com

Flow reactors provide a safer and more controllable environment for these transformations. rsc.org The small, well-defined reaction channels allow for precise dosing of reagents, including gases like chlorine, and rapid mixing. rsc.orgacs.org This minimizes the accumulation of unreacted hazardous materials and allows for the in-situ generation and immediate consumption of reactive intermediates. rsc.org The use of flow chemistry enables the safe and controlled application of the most atom-economic halogenating agents, such as elemental chlorine and iodine, which are often challenging to handle in batch processes. rsc.org

Table 1: Comparison of Batch vs. Continuous Flow Halogenation

FeatureBatch ProcessingContinuous Flow Processing
Safety Higher risk with hazardous reagents due to large volumes.Enhanced safety by minimizing reagent volume and containing reactions. rsc.org
Selectivity Often lower, with potential for over-halogenation or side reactions.High selectivity due to precise control over stoichiometry and temperature. rsc.org
Reagent Use May require less reactive, more complex halogenating agents.Enables the use of simple, highly reactive, and atom-economic reagents (e.g., Cl₂, I₂). rsc.org
Reaction Time Can be lengthy, including heating and cooling cycles.Significantly reduced reaction times, sometimes to seconds or minutes. rsc.org

One of the most significant advantages of flow reactors is their superior heat and mass transfer capabilities, stemming from their high surface-area-to-volume ratio. rsc.orgacs.orgfraunhofer.de Halogenation reactions are typically exothermic, and inefficient heat dissipation in large batch reactors can lead to temperature gradients, causing reduced selectivity and potential safety hazards. rsc.orgmt.com

In flow reactors, the heat generated by the reaction is rapidly removed, allowing for nearly isothermal conditions and precise temperature control. acs.org This is crucial for controlling the regioselectivity of the halogenation on the aromatic ring, ensuring the correct placement of the chloro and iodo substituents in this compound.

Similarly, enhanced mass transfer in flow systems, especially in gas-liquid reactions, ensures that reactants are mixed efficiently and homogeneously. rsc.orgacs.org This leads to faster reaction rates and higher conversion, minimizing the formation of impurities. rsc.org For reactions involving solid catalysts, such as zeolites in the chlorination of aromatics, flow processing prevents issues like catalyst settling and ensures consistent contact between the reactants and the catalytic surface. researchgate.net

The transition from laboratory-scale synthesis to industrial production is often a significant challenge in chemical manufacturing. Continuous flow processing offers a more straightforward and predictable path for scalability compared to traditional batch methods. researchgate.netacs.org Instead of increasing the size of the reactor, which can introduce new heat and mass transfer issues, scaling up a continuous process typically involves running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel).

Principles of Green Chemistry in the Synthesis of this compound

The principles of green chemistry provide a framework for developing more sustainable chemical processes. The synthesis of a multi-halogenated compound like this compound presents several opportunities for applying these principles to minimize environmental impact.

The core tenets of green chemistry applicable to this synthesis include:

Waste Prevention: Designing syntheses to produce minimal waste.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org

Less Hazardous Chemical Syntheses: Using and generating substances that possess little or no toxicity. mygreenlab.org

Catalysis: Using catalytic reagents in preference to stoichiometric reagents. acs.org

Safer Solvents and Auxiliaries: Minimizing or avoiding the use of auxiliary substances like solvents. mygreenlab.org

In the context of this compound synthesis, this involves moving away from classical methods that may use hazardous reagents and produce significant waste. For instance, traditional Sandmeyer reactions for introducing chlorine can generate copious copper-containing waste. google.com

A greener approach to the iodination step could involve using recyclable hypervalent iodine reagents or developing catalytic systems that use a benign terminal oxidant like hydrogen peroxide (H₂O₂). nsf.govmdpi.com The oxidation of 2-iodobenzoic acid derivatives using oxidants like Oxone® in water represents a safer and more environmentally friendly method for creating related iodine-containing compounds. mdpi.com For chlorination, using solid acid catalysts like zeolites with a green chlorinating agent such as trichloroisocyanuric acid (TCCA) can create a more sustainable process. researchgate.net

The principle of atom economy is crucial. acs.org Synthetic routes should be designed to ensure that the maximum number of atoms from the reactants are incorporated into the final this compound molecule. This contrasts with reactions that use stoichiometric reagents that are not incorporated into the product and end up as waste.

Table 2: Application of Green Chemistry Principles to Synthesis

Green Chemistry PrincipleApplication in Synthesis of this compound
Atom Economy Favoring addition reactions over substitution reactions where possible; using catalytic rather than stoichiometric reagents. acs.org
Less Hazardous Synthesis Replacing hazardous reagents (e.g., elemental bromine) with safer alternatives like N-Bromosuccinimide or developing catalytic cycles. researchgate.net
Catalysis Employing recyclable solid acid catalysts (e.g., zeolites) for chlorination to simplify separation and reduce waste. researchgate.net
Safer Solvents Using water or other environmentally benign solvents instead of chlorinated hydrocarbons. mdpi.comresearchgate.net
Waste Reduction Developing catalytic and recyclable reagent systems to minimize the generation of inorganic and organic waste streams. nsf.govmdpi.com

By integrating the efficiencies of flow chemistry with the sustainability goals of green chemistry, the synthesis of this compound can be achieved in a manner that is not only economically viable but also environmentally responsible.

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-dichloro-5-iodobenzoic acid, and how do reaction conditions influence yield?

The synthesis typically involves sequential halogenation of a benzoic acid derivative. A validated method includes:

Iodination : Reacting 2,4-dichlorobenzoic acid with iodine in the presence of catalysts like N-iodosuccinimide (NIS) under acidic conditions.

Purification : Recrystallization from ethanol/water mixtures to achieve >95% purity .
Key factors affecting yield include temperature (optimal range: 60–80°C), solvent polarity (e.g., DMF enhances iodine solubility), and stoichiometric control of halogenating agents .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Confirm substitution patterns (e.g., aromatic proton signals at δ 7.8–8.2 ppm for iodine-adjacent protons) .
  • Mass Spectrometry : Molecular ion peak at m/z 326.32 (C₇H₃Cl₂IO₂) .
  • HPLC : Monitor purity with a C18 column and UV detection at 254 nm .

Q. What are the primary applications of this compound in foundational organic chemistry research?

It serves as:

  • A halogen-rich building block for Suzuki-Miyaura cross-coupling reactions to synthesize biaryl derivatives .
  • A precursor for iodine-directed functionalization (e.g., introducing amino or thiol groups via nucleophilic substitution) .

Advanced Research Questions

Q. How do conflicting reports on halogenation regioselectivity arise, and how can they be resolved experimentally?

Contradictions often stem from competing electronic (directing effects) and steric factors. To address this:

  • Control experiments : Compare iodination outcomes using directing groups (e.g., methyl or nitro substituents) to isolate electronic vs. steric influences.
  • Computational modeling : Employ density functional theory (DFT) to predict favored reaction pathways .
    For example, iodine substitution at position 5 is favored due to reduced steric hindrance compared to position 3 .

Q. What methodological challenges arise when studying the compound’s reactivity in coupling reactions, and how can they be mitigated?

Key challenges include:

  • Oxidative degradation : The iodine atom may oxidize under Pd-catalyzed conditions. Use inert atmospheres (N₂/Ar) and low-temperature protocols .
  • Side reactions : Competing dehalogenation. Optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in DMF at 80°C) to suppress undesired pathways .

Q. How can researchers design experiments to probe the biological activity of derivatives without violating ethical guidelines?

  • In vitro assays : Test derivatives for enzyme inhibition (e.g., tyrosine kinase) using fluorescence-based assays.
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace iodine with bromine) to identify pharmacophores.
    Ethical compliance requires strict adherence to in vitro protocols and avoidance of in vivo testing without regulatory approval .

Q. What strategies are effective for resolving discrepancies in reported melting points or spectroscopic data?

  • Standardization : Use high-purity reference samples (≥99%) from reliable sources (e.g., PubChem) for calibration .
  • Inter-laboratory validation : Collaborate to replicate results under identical conditions (solvent, instrument settings).
    For example, discrepancies in melting points (reported: 180–185°C) may arise from polymorphic forms or residual solvents .

Data Contradiction Analysis

Q. Why do yields vary significantly across halogenation protocols, and how can reproducibility be improved?

Variability is often due to:

  • Catalyst purity : Impurities in NIS or Selectfluor reduce efficiency. Pre-purify reagents via column chromatography .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states but may promote side reactions. Use mixed solvents (e.g., DMF/H₂O) for balance .
    Reproducibility requires detailed reporting of reaction parameters (e.g., stirring rate, humidity control) .

Methodological Best Practices

Q. How should researchers handle and store this compound to prevent degradation?

  • Storage : In amber vials under nitrogen at −20°C to prevent photolytic or oxidative decomposition.
  • Handling : Use gloveboxes for air-sensitive reactions and avoid prolonged exposure to light .

Q. What advanced techniques are critical for characterizing halogen-dependent electronic effects in this compound?

  • X-ray crystallography : Resolve crystal packing and halogen bonding interactions .
  • Electrochemical analysis : Cyclic voltammetry to study iodine’s redox behavior in solution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.